molecular formula C29H23ClN2O4 B1658620 Pyridinium, 2,4,6-triphenyl-1-(4-pyridinylmethyl)-, perchlorate CAS No. 61655-18-3

Pyridinium, 2,4,6-triphenyl-1-(4-pyridinylmethyl)-, perchlorate

Cat. No.: B1658620
CAS No.: 61655-18-3
M. Wt: 499 g/mol
InChI Key: KGFCRHOMCPIBSE-UHFFFAOYSA-M
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Description

Pyridinium, 2,4,6-triphenyl-1-(4-pyridinylmethyl)-, perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pyridinium core substituted with phenyl groups and a pyridinylmethyl group, combined with a perchlorate anion. Its intricate structure makes it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 2,4,6-triphenyl-1-(4-pyridinylmethyl)-, perchlorate typically involves multi-step organic reactions. One common method includes the reaction of 2,4,6-triphenylpyridine with 4-pyridylmethyl chloride in the presence of a base to form the desired pyridinium salt. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or acetonitrile. The final step involves the addition of perchloric acid to precipitate the perchlorate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 2,4,6-triphenyl-1-(4-pyridinylmethyl)-, perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyridinylmethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce the corresponding pyridinium hydride.

Scientific Research Applications

Pyridinium, 2,4,6-triphenyl-1-(4-pyridinylmethyl)-, perchlorate has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the synthesis of advanced materials, including organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism by which Pyridinium, 2,4,6-triphenyl-1-(4-pyridinylmethyl)-, perchlorate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and influencing cellular processes. For instance, its interaction with DNA or proteins can lead to changes in gene expression or enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tri(4-pyridyl)-1,3,5-triazine: Known for its use in coordination chemistry and material science.

    Pyridinium, 2,4,6-triphenyl-1-(4-pyridinylmethyl)-, chloride: Similar structure but with a chloride anion instead of perchlorate.

Uniqueness

Pyridinium, 2,4,6-triphenyl-1-(4-pyridinylmethyl)-, perchlorate stands out due to its perchlorate anion, which can influence the compound’s solubility, stability, and reactivity. This unique feature makes it particularly useful in applications requiring specific ionic properties.

Properties

IUPAC Name

2,4,6-triphenyl-1-(pyridin-4-ylmethyl)pyridin-1-ium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N2.ClHO4/c1-4-10-24(11-5-1)27-20-28(25-12-6-2-7-13-25)31(22-23-16-18-30-19-17-23)29(21-27)26-14-8-3-9-15-26;2-1(3,4)5/h1-21H,22H2;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFCRHOMCPIBSE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CC4=CC=NC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80484506
Record name Pyridinium, 2,4,6-triphenyl-1-(4-pyridinylmethyl)-, perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61655-18-3
Record name Pyridinium, 2,4,6-triphenyl-1-(4-pyridinylmethyl)-, perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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